molecular formula C27H42O3 B15290663 1-Keto-7,8-epoxy-vitamin D3

1-Keto-7,8-epoxy-vitamin D3

Cat. No.: B15290663
M. Wt: 414.6 g/mol
InChI Key: QKBUEEYADZFCDP-PWZKJWAFSA-N
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Description

1-Keto-7,8-epoxy-vitamin D3 is an oxidation product of vitamin D3 (cholecalciferol) formed via radical-mediated processes, particularly in lipid-rich environments like whole milk powder. Its structure features a 7,8-epoxide group and a ketone moiety at the C1 position, distinguishing it from native vitamin D3 (C27H44O) . The compound has a molecular formula of C27H42O3 and a molecular weight of 414.62 g/mol (CAS No. 2227309-93-3) . Analytical characterization using high-resolution tandem mass spectrometry (HR-MS/MS) reveals diagnostic fragments such as m/z 397 [M + H–H2O]⁺, 379 [M + H–2H2O]⁺, and 361 [M + H–3H2O]⁺, indicative of sequential water losses from the hydroxylated and epoxidated structure .

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(3Z,5R)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-5-hydroxy-2-methylidenecyclohexan-1-one

InChI

InChI=1S/C27H42O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-22,24-25,28H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,24-,25-,26-,27-/m1/s1

InChI Key

QKBUEEYADZFCDP-PWZKJWAFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CC(=O)C4=C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(=O)C4=C)O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-Keto-7,8-epoxy-vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents. The major products formed from these reactions include 1-hydroxy-7,8-epoxy-vitamin D3 and other oxidized derivatives .

Mechanism of Action

The mechanism of action of 1-Keto-7,8-epoxy-vitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D responsive elements in the DNA. This interaction regulates the expression of genes involved in calcium and phosphate homeostasis, immune response, and other biological processes .

Comparison with Similar Compounds

Structural and Analytical Comparisons

1-Keto-7,8-epoxy-vitamin D3 belongs to a family of vitamin D3 oxidation products (VDOPs) with varying functional groups. Key analogs include:

Compound Structural Features Molecular Weight (g/mol) Key MS/MS Fragments (m/z) PTAD Derivatization MRM Transition
7,8-Epoxy-vitamin D3 7,8-epoxide 400.61 383 [M + H–H2O]⁺, 365 [M + H–2H2O]⁺ 576 → 298
1-Hydroxy-7,8-epoxy-vitamin D3 7,8-epoxide + C1 hydroxyl 416.62 399 [M + H–H2O]⁺, 381 [M + H–2H2O]⁺ 592 → 298
This compound 7,8-epoxide + C1 ketone 414.62 397 [M + H–H2O]⁺, 379 [M + H–2H2O]⁺ 590 → 298
1α,25(OH)₂-3-epi-D3 C3 epimerization + 1α,25-dihydroxylation 416.64 N/A N/A

Key Observations :

  • Epoxidation vs.
  • Fragmentation Patterns : Loss of water dominates MS/MS spectra for epoxy-ketone derivatives, whereas hydroxylated analogs show additional oxygen-related neutral losses.
  • Derivatization : PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) enhances detection sensitivity. For this compound, the MRM transition m/z 590 → 298 is unique, differentiating it from 1-hydroxy-7,8-epoxy-vitamin D3 (m/z 592 → 298) .

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